Qingyangshengenin B

Descripción general

Descripción

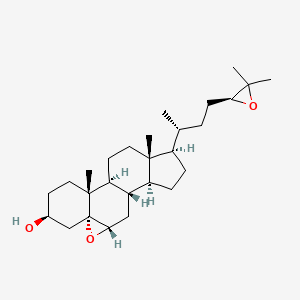

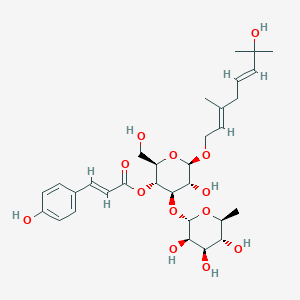

Qingyangshengenin B is a C-21 steroidal glycoside isolated from Qingyangshen . It is the essential active ingredient of the traditional Chinese medicine Qingyangshen, used to treat epilepsy and rheumatic pain . It has a role as a plant metabolite and an anticonvulsant .

Synthesis Analysis

The antifungal activities of eleven C21-steroidal compounds isolated from Cynanchum wilfordii, together with thirty-six derivatives of caudatin and qingyangshengenin were evaluated . The structure of each glycoside was determined by detailed spectroscopic analysis and chemical methods .Molecular Structure Analysis

Qingyangshengenin B has a molecular formula of C49H78O16 and a molecular weight of 923.1 g/mol . It is a steroid saponin that is 17alpha-pregnenolone which is substituted by hydroxy groups at positions 8, 12beta, 14beta and 17beta .Chemical Reactions Analysis

All compounds contain qingyangshengenin or caudatin aglycones and a straight sugar chain consisting of 4-7 hexosyl moieties with the mode of 1→4 linkage .Aplicaciones Científicas De Investigación

Neuroprotective Effects in Alzheimer’s Disease

Otophylloside B has been studied for its potential to protect against Aβ toxicity in models of Alzheimer’s disease. Research using Caenorhabditis elegans models has shown that Otophylloside B can extend lifespan, increase heat stress resistance, delay body paralysis, and enhance chemotaxis response. These findings suggest that Otophylloside B may decrease Aβ deposition and reduce the expression of Aβ at the mRNA level, offering a promising avenue for Alzheimer’s disease prevention .

Antiepileptic Potential

The antiepileptic components of Qingyangshengenin have been the subject of pharmacokinetic and pharmacodynamic studies. Using advanced computational models like SVM and LSTM, researchers have explored the efficacy of Qingyangshengenin B in treating epilepsy, which could lead to new therapeutic strategies for managing seizure disorders .

Lifespan Extension

Studies have indicated that Otophylloside B can modestly extend the lifespan of C. elegans. This effect is believed to be mediated through the activation of the FOXO transcription factor DAF-16 and may involve other longevity-related pathways such as SIR-2.1 and CLK-1. This research provides insights into the mechanisms of aging and identifies potential targets for aging-related interventions .

Pharmacokinetics and Tissue Distribution

Research has been conducted on the pharmacokinetics and tissue distribution of Qingyangshengenin B. Understanding how the compound is metabolized and distributed within the body is crucial for developing effective dosage forms and for predicting potential therapeutic and toxic effects .

Cytotoxicity and Neurotrophic Activity

Qingyangshengenin B has been evaluated for its cytotoxicity and potential neurotrophic activity. This research is important for assessing the safety profile of the compound and for exploring its use in neurodegenerative diseases or conditions requiring neurotrophic support .

Traditional Medicine Applications

In traditional Chinese medicine, Qingyangshengenin B, derived from the roots of Cynanchum auriculatum, has been used for various health benefits. It has been associated with nourishing the kidney and liver, strengthening bones and muscles, and regulating stomachache. It has also been used in the treatment of dysentery and malaria .

Mecanismo De Acción

Qingyangshengenin B, also known as Otophylloside B, is a C-21 steroidal glycoside isolated from Qingyangshen . This compound has been found to have several biological activities, including antiepileptic activity .

Target of Action

The primary target of Qingyangshengenin B is the Amyloid-beta (Aβ) . Aβ is a peptide that is crucial in the formation of amyloid plaques found in the brains of Alzheimer’s patients. Qingyangshengenin B has been shown to protect against Aβ toxicity .

Mode of Action

Qingyangshengenin B interacts with its target, Aβ, by decreasing the expression of Aβ at the mRNA level . This interaction results in a decrease in Aβ deposition, which is a key factor in the development of Alzheimer’s disease .

Biochemical Pathways

It is known that the compound’s action on aβ involves the regulation of mrna expression . This suggests that Qingyangshengenin B may influence the transcription and translation processes within cells.

Result of Action

The primary result of Qingyangshengenin B’s action is the protection against Aβ toxicity . By decreasing Aβ deposition, Qingyangshengenin B may help to prevent the development of Alzheimer’s disease . Additionally, the compound has been shown to have antiepileptic activity .

Safety and Hazards

Direcciones Futuras

Qingyangshengenin B has antiepileptic and anti-aging effects, it can extend lifespan, increase heat stress-resistance, delay body paralysis, and increase the chemotaxis response in C. elegans models . This suggests potential future directions for research into the therapeutic applications of Qingyangshengenin B.

Propiedades

IUPAC Name |

[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHXSKZGPASTOD-ZMZOTGGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6C[C@H]([C@@]7([C@@](CC[C@@]7([C@@]6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H78O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Qingyangshengenin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Otophylloside B and where is it found?

A1: Otophylloside B, also known as Qingyangshengenin B, is a naturally occurring C21 steroidal glycoside. It is primarily isolated from the roots of the Cynanchum otophyllum plant, a traditional Chinese medicine. [, , , , ]

Q2: What are the potential therapeutic benefits of Otophylloside B?

A2: Research suggests that Otophylloside B exhibits promising antiepileptic activity. In rat models, it demonstrated protective effects against audiogenic seizures. [, ] Furthermore, studies using zebrafish larvae showed that Otophylloside B effectively suppressed seizure-like behavior induced by pentylenetetrazole. [, ] Additionally, Otophylloside B has shown potential in Caenorhabditis elegans models for promoting longevity and protecting against amyloid-beta toxicity, suggesting possible applications in age-related diseases like Alzheimer's disease. [, , , ]

Q3: What is the structure of Otophylloside B?

A3: Otophylloside B is a C21 steroid glycoside. While its exact molecular formula and weight are not explicitly provided in the abstracts, structural analysis reveals it consists of a pregnane steroid core linked to a sugar moiety. The sugar chain typically comprises deoxy-sugar units, often cymarose and oleandrose. [, , ]

Q4: How does the structure of Otophylloside B relate to its activity?

A4: Preliminary structure-activity relationship (SAR) studies suggest that the pregnane skeleton, a C-12 ester group (with varying substituents like ikemaoyl, cinnamoyl, hydroxy, or p-hydroxybenzoyl), and a C-3 sugar chain composed of three 2,6-dideoxysaccharide units are crucial for the observed anti-seizure activity in zebrafish. []

Q5: Have any analytical methods been used to study Otophylloside B?

A5: Researchers have employed various spectroscopic techniques to characterize and elucidate the structure of Otophylloside B. These methods include UV spectroscopy, IR spectroscopy, 1H-NMR, 13C-NMR, and mass spectrometry (MS). X-ray crystallography has also been utilized to determine the compound's three-dimensional structure. [, , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

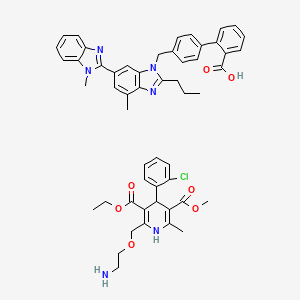

![1H-3-Benzazepine, 7-(1,3-dimethyl-1H-pyrazol-5-yl)-2,3,4,5-tetrahydro-3-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B1251113.png)

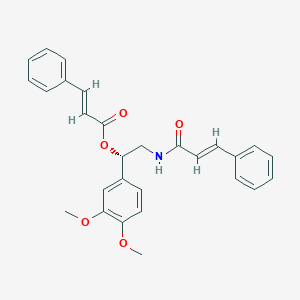

![5-[[2-[[2-(Diethylamino)ethyl]amino]ethyl]amino]-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1251121.png)

![(S)-2-{[6-((R)-2-Amino-3-mercapto-propylamino)-naphthalene-1-carbonyl]-amino}-4-methylsulfanyl-butyric acid methyl ester](/img/structure/B1251124.png)